3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTGFASVBWSAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the reaction of 2-(trifluoromethyl)quinazoline with an appropriate amino acid derivative under specific reaction conditions. One common method involves the use of an ethanolic solution of the primary amine derivative and the appropriate aldehyde in the presence of a few drops of glacial acetic acid, followed by refluxing overnight . The residue is then washed with distilled water and extracted to obtain the desired product.
Chemical Reactions Analysis
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and targets .
Comparison with Similar Compounds
Table 1: Substituent-Driven Physical Properties
Key Observations :
- Nitro Groups : The nitro-substituted compound (13f) exhibits the highest melting point (240–242°C), attributed to strong dipole-dipole interactions and hydrogen bonding .
- Methoxy Groups : The methoxy group in 13c reduces melting point (122–124°C) compared to nitro analogs, likely due to lower polarity .
- Trifluoromethyl vs. Methylamino: The CF₃ group in the target compound enhances hydrophobicity compared to ZU6’s methylamino group, which may improve blood-brain barrier penetration .
Key Observations :
- Thiazole vs. In contrast, the quinazoline core in the target compound may favor kinase inhibition through ATP-binding pocket interactions .
- Hydroxyl Groups: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit improved aqueous solubility, making them suitable for intravenous formulations, whereas the CF₃ group in the target compound may favor oral bioavailability .
Biological Activity
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 285.22 g/mol
- CAS Number : 692762-85-9
The biological activity of this compound primarily involves its interaction with specific molecular targets, including various enzymes and receptors. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases. This compound's trifluoromethyl group enhances its metabolic stability and lipophilicity, potentially increasing its binding affinity to targets .
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of quinazoline derivatives, including this compound. For instance:
- In Vitro Studies : Research has shown that related quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 | MCF7 |
| 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | PI3K | 0.010 | Various |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinazolines have demonstrated activity against a range of pathogens, suggesting potential applications in treating infections .
Anti-inflammatory and Antioxidant Effects
Quinazoline derivatives have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways and exhibit antioxidant activity by scavenging free radicals .
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various quinazoline derivatives on cancer cell proliferation. The results indicated that compounds with a trifluoromethyl group exhibited enhanced potency against cancer cells compared to their non-fluorinated counterparts .
- Antimicrobial Testing : Another research project tested the antimicrobial efficacy of several quinazoline derivatives against common bacterial strains. The results revealed that certain derivatives showed significant inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
This compound can be compared to other quinazoline derivatives based on their biological activities:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}butanoic acid | Anticancer | Similar structure with varied side chains |
| 3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid | Anti-inflammatory | Exhibits significant anti-inflammatory properties |
Q & A
Q. How can researchers ensure compliance with safety guidelines during synthesis?
- Methodology :
- Hazard Assessment : Review SDS for reagents (e.g., trifluoromethylating agents).
- Waste Management : Neutralize acidic/byproduct streams before disposal.
- Institutional Oversight : Adhere to IACUC and IRB protocols for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
